VHL Ligand 4
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Overview
Description
VHL Ligand 4 is a small molecule ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound is crucial in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules designed to simultaneously bind to an E3 ligase and a target protein, inducing the target’s ubiquitination and subsequent degradation via the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VHL Ligand 4 typically involves the amidation of commercial Boc-L-Hydroxyproline with 4-bromobenzylamine using HATU and DIPEA in anhydrous acetonitrile at room temperature for 13 hours. This reaction yields the desired product in high yields after column chromatography . Another approach involves the use of Pd(OAc)2 and Pd-PEPPSI-IPr for the key C–H arylation of 4-methylthiazole, resulting in a unified five-step route for the preparation of the ligand .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
VHL Ligand 4 undergoes various chemical reactions, including amidation, arylation, and deprotection. These reactions are crucial for the synthesis and functionalization of the ligand .
Common Reagents and Conditions
Amidation: Boc-L-Hydroxyproline and 4-bromobenzylamine using HATU and DIPEA in anhydrous acetonitrile.
Arylation: Pd(OAc)2 and Pd-PEPPSI-IPr for C–H arylation of 4-methylthiazole.
Deprotection: TFA/CH2Cl2 solution for Boc group removal.
Major Products Formed
The major products formed from these reactions include the desired this compound and its intermediates, such as Boc-protected benzylic amine and arylated 4-methylthiazole .
Scientific Research Applications
VHL Ligand 4 is extensively used in scientific research, particularly in the development of PROTACs. These chimeras are designed to induce the degradation of target proteins by recruiting the VHL E3 ligase. This approach has significant applications in:
Chemistry: Development of novel chemical tools for targeted protein degradation.
Biology: Studying protein-protein interactions and cellular pathways.
Medicine: Potential therapeutic applications in cancer treatment by degrading disease-related proteins.
Industry: Development of new drugs and therapeutic strategies.
Mechanism of Action
VHL Ligand 4 exerts its effects by binding to the VHL E3 ubiquitin ligase, which is part of the ubiquitin-proteasome system. This binding recruits substrates such as hypoxia-inducible factor for ubiquitination and subsequent proteasomal degradation . The ligand’s interaction with the E3 ligase is crucial for the formation of PROTACs, which induce the degradation of target proteins by hijacking the ubiquitin-proteasome pathway .
Comparison with Similar Compounds
Similar Compounds
Cereblon (CRBN) Ligands: These ligands are also used in the development of PROTACs but differ in their target selectivity and stability.
Nutlin: Binds to MDM2 and disrupts MDM2–p53 interaction, used in early PROTAC development.
Uniqueness of VHL Ligand 4
This compound is unique due to its high binding affinity for the VHL E3 ligase and its ability to induce targeted protein degradation effectively. Its structure allows for efficient recruitment of the E3 ligase, making it a valuable tool in the development of PROTACs .
Properties
Molecular Formula |
C36H47N5O6S |
---|---|
Molecular Weight |
677.9 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-[[(2R)-1-[(2R,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C36H47N5O6S/c1-22-29(48-21-38-22)25-15-13-24(14-16-25)19-37-32(44)28-18-26(42)20-41(28)33(45)30(35(2,3)4)40-31(43)27(17-23-11-9-8-10-12-23)39-34(46)47-36(5,6)7/h8-16,21,26-28,30,42H,17-20H2,1-7H3,(H,37,44)(H,39,46)(H,40,43)/t26-,27+,28+,30-/m0/s1 |
InChI Key |
QPXYGKNUUIZYPA-CIXDGQAGSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)[C@@H](CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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